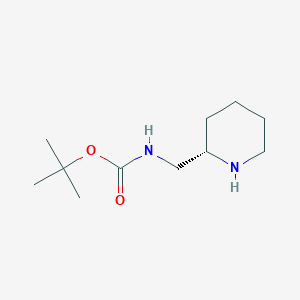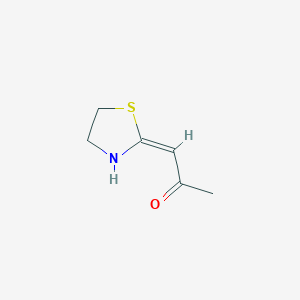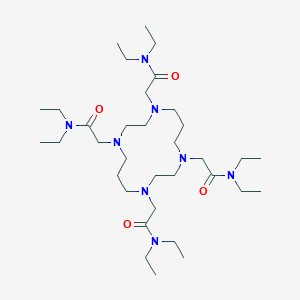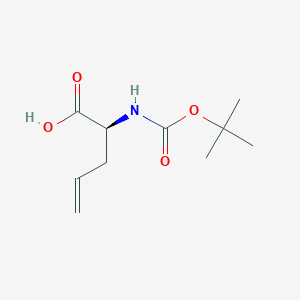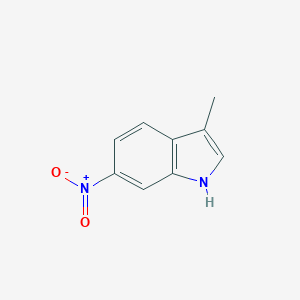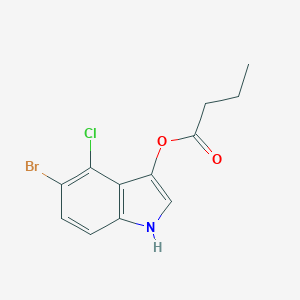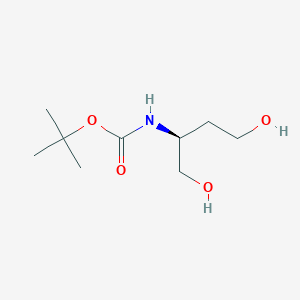
(S)-(-)-2-(Boc-amino)-1,4-Butandiol
Übersicht
Beschreibung
“(S)-(-)-2-(Boc-amino)-1,4-butanediol” is a compound that involves the use of a Boc (tert-butyloxycarbonyl) group. The Boc group is a common protecting group used in peptide synthesis, particularly for protecting the terminal amine of the peptide . It can be added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base .
Synthesis Analysis
The synthesis of Boc-protected amino esters, which are structurally similar to “(S)-(-)-2-(Boc-amino)-1,4-butanediol”, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . This method allows for the creation of functionally and structurally diverse amino ester molecules .Molecular Structure Analysis
The Boc group is commonly used in solid-phase peptide synthesis. It is used for the protection of the alpha amino group and is stable under acidic conditions . The Boc group can be removed by exposing the Boc-protected residue on the chain to a strong acid .Chemical Reactions Analysis
The Boc group is removed by exposing the Boc-protected residue on the chain to a strong acid. Typical reagents of choice for deprotection in existing methods are trifluoroacetic acid (TFA) in dichloromethane, hydrochloric acid, or methanesulfonic acid in dioxane .Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Die Verbindung kann als Ausgangsmaterial für die Peptidsynthese verwendet werden . Peptide sind kurze Ketten von Aminosäuren, die eine entscheidende Rolle in biologischen Funktionen spielen. Sie werden in verschiedenen Bereichen eingesetzt, darunter die Entwicklung therapeutischer Medikamente, Biomaterialien und die Biotechnik.
Peptidomimetische Chemie
Peptidomimetika sind Verbindungen, die die Struktur und Funktion von Peptiden nachahmen. “(S)-(-)-2-(Boc-amino)-1,4-Butandiol” kann als Baustein in der peptidomimetischen Chemie verwendet werden , wodurch die Konstruktion neuartiger Moleküle mit verbesserter Stabilität, Wirksamkeit oder Bioverfügbarkeit im Vergleich zu den ursprünglichen Peptiden ermöglicht wird.
Medizinische Chemie
In der medizinischen Chemie kann diese Verbindung zur Herstellung neuer Medikamentenkandidaten verwendet werden . Ihre Struktur kann modifiziert werden, um die Wirksamkeit, Selektivität oder pharmakokinetischen Eigenschaften des Arzneimittels zu verbessern.
Synthese von geschützten Aminosäuren
Die Verbindung kann bei der Synthese von geschützten Aminosäuren verwendet werden . Dies sind Aminosäuren, die chemisch modifiziert wurden, um zu verhindern, dass sie unter bestimmten Bedingungen reagieren, wodurch kontrolliertere chemische Reaktionen ermöglicht werden.
Kopplungsreagenzien
“this compound” kann als Kopplungsreagenz verwendet werden , das eine Substanz ist, die es zwei anderen Substanzen ermöglicht, sich zu koppeln oder miteinander zu verbinden. Dies ist besonders nützlich in der Peptidsynthese, wo Kopplungsreagenzien verwendet werden, um Aminosäuren miteinander zu verbinden.
PEGylierung
PEGylierung ist der Prozess, bei dem Polyethylenglykol (PEG) an ein Molekül, wie z. B. ein Medikament oder ein therapeutisches Protein, angehängt wird. Diese Verbindung kann als Reagenz für die PEGylierung verwendet werden , wodurch die Stabilität, Löslichkeit und das Sicherheitsprofil des Moleküls verbessert werden können.
Forschung in den Biowissenschaften
In der Forschung in den Biowissenschaften kann diese Verbindung in verschiedenen experimentellen Verfahren verwendet werden . Zum Beispiel kann sie bei der Synthese komplexer Moleküle, bei der Untersuchung biologischer Systeme oder bei der Entwicklung neuer therapeutischer Strategien eingesetzt werden.
Biokatalyse
Biokatalyse ist die Verwendung natürlicher Katalysatoren, wie z. B. Proteinenzyme, zur Durchführung chemischer Reaktionen. “this compound” kann als Reagenz in der Biokatalyse verwendet werden , was zur Entwicklung nachhaltiger und effizienter chemischer Prozesse beiträgt.
Wirkmechanismus
Target of Action
Boc-protected amino acids and their derivatives are generally used in peptide synthesis , suggesting that their targets could be various proteins or enzymes involved in biochemical pathways.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, the synthesis of N-protected amino esters, which includes Boc-protected amino acids, is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction . This reaction involves the use of a PEPPSI-IPr Pd-catalyst and results in the formation of functionally and structurally diverse amino ester molecules .
Result of Action
The primary result of the action of (S)-(-)-2-(Boc-amino)-1,4-butanediol is the formation of N-protected amino esters . These molecules are functionally and structurally diverse, suggesting that they could have a wide range of molecular and cellular effects .
Action Environment
The action, efficacy, and stability of (S)-(-)-2-(Boc-amino)-1,4-butanediol can be influenced by various environmental factors. For instance, the Buchwald Hartwig cross-coupling reaction used in the synthesis of N-protected amino esters is performed under specific conditions . Changes in these conditions could potentially affect the reaction’s outcome.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1,4-dihydroxybutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRFBSWOIUAHZ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370538 | |
| Record name | tert-Butyl [(2S)-1,4-dihydroxybutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128427-10-1 | |
| Record name | tert-Butyl [(2S)-1,4-dihydroxybutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




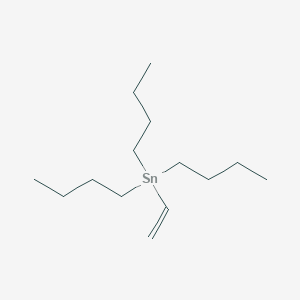
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid](/img/structure/B143876.png)

![Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate](/img/structure/B143880.png)
![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)
